3,3-Dimethylpent-4-ynoic acid

Description

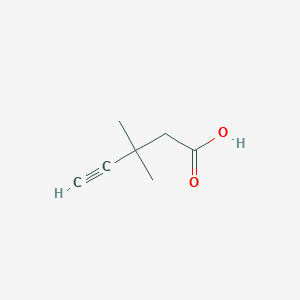

Structure

3D Structure

Properties

CAS No. |

67099-40-5 |

|---|---|

Molecular Formula |

C7H10O2 |

Molecular Weight |

126.15 g/mol |

IUPAC Name |

3,3-dimethylpent-4-ynoic acid |

InChI |

InChI=1S/C7H10O2/c1-4-7(2,3)5-6(8)9/h1H,5H2,2-3H3,(H,8,9) |

InChI Key |

AWFYYVPNFSJVGU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC(=O)O)C#C |

Origin of Product |

United States |

Strategic Importance of Alkynoic Acids in Modern Synthetic Methodologies

Alkynoic acids, including 3,3-dimethylpent-4-ynoic acid, are versatile intermediates in organic synthesis. Their strategic importance stems from the dual reactivity of the alkyne and carboxylic acid functional groups, which can be manipulated either independently or in concert to construct complex molecular architectures.

The catalytic hydrofunctionalization of alkynes provides an atom-economical route to a variety of functionalized olefins. mdpi.com Transition-metal catalyzed reactions, in particular, have enabled the addition of various heteroatom and carbon-hydrogen bonds to alkyne molecules with high efficiency and selectivity. mdpi.com

Key transformations involving alkynoic acids include:

Cycloisomerization: Gold-catalyzed cycloisomerization of alkynoic acids is a powerful method for the synthesis of unsaturated lactones, which are common structural motifs in biologically active molecules and natural products. mdpi.comacs.org This process can be highly regioselective. mdpi.com

Cascade Reactions: The initial cyclization of an alkynoic acid can trigger subsequent reactions, leading to the rapid assembly of complex polycyclic systems. mdpi.com

Intermolecular Additions: The addition of carboxylic acids to alkynes yields enol esters, which are valuable synthetic intermediates. mdpi.com

Multi-component Reactions: Alkynoic acids can participate in multi-component reactions, allowing for the efficient construction of diverse molecular scaffolds. cam.ac.uk

The development of new catalytic systems continues to expand the synthetic utility of alkynoic acids, making them indispensable tools in modern organic chemistry. uni-freiburg.de

Overview of Key Research Directions for the 3,3 Dimethylpent 4 Ynoic Acid Scaffold

Research involving the 3,3-dimethylpent-4-ynoic acid scaffold is primarily focused on its application as a building block in the synthesis of more complex molecules, particularly those with potential biological activity.

One significant area of research is its use in the synthesis of novel therapeutic agents. For instance, derivatives of this compound have been investigated as potent and orally bioavailable inhibitors of diacylglycerol O-acyltransferase 1 (DGAT1), a target for the treatment of obesity. mdpi.com

The unique structural features of this compound, including the gem-dimethyl group, can impart specific conformational constraints and metabolic stability to the resulting molecules. This makes it an attractive scaffold for the design of enzyme inhibitors and other biologically active compounds.

Historical Context and Evolution of Research on Terminal Alkynoic Carboxylic Acids

Synthetic Approaches to the Construction of the Pent-4-ynoic Acid Framework

Constructing the pent-4-ynoic acid backbone, characterized by a terminal alkyne and a carboxylic acid, requires robust and versatile synthetic strategies. Research has concentrated on creating efficient pathways that can tolerate a variety of functional groups.

Development of Efficient Routes for Terminal Alkyne Carboxylic Acids

Several methodologies have been established for the synthesis of terminal alkyne carboxylic acids. One direct approach involves the oxidative cleavage of alkynes. For instance, a combination of RuO₂/Oxone®/NaHCO₃ in a mixed solvent system has been shown to oxidize various internal and terminal alkynes to their corresponding carboxylic acids in excellent yields. organic-chemistry.org Another strategy is the decarboxylative alkynylation, which provides a route to terminal alkynes from various carboxylic acids using nickel- and iron-based catalysts. nih.gov This method serves as a formal homologation process, employing an inexpensive alkyne source. nih.gov

Furthermore, palladium-catalyzed coupling reactions have been developed. A Sonogashira coupling reaction that utilizes an IPrCl-Cl activation reagent can effectively couple terminal alkynes with carboxylic acids to produce ynones, which are precursors to the desired acids. rsc.org A modular synthesis has also been reported involving the coupling of carboxylic acid esters with gem-diborylalkanes, which can be adapted for the synthesis of terminal alkynes. researchgate.netrsc.org

Table 1: Selected Methods for Terminal Alkynoic Acid Synthesis

| Method | Catalysts/Reagents | Key Features |

|---|---|---|

| Oxidative Cleavage | RuO₂/Oxone®/NaHCO₃ | High yields for various alkynes. organic-chemistry.org |

| Decarboxylative Alkynylation | Ni or Fe catalysts, TCNHPI esters | Uses ubiquitous carboxylic acids as starting materials. nih.gov |

| Sonogashira Coupling | CuI/Pd(PPh₃)₂Cl₂, IPrCl-Cl | Couples carboxylic acids directly with terminal alkynes. rsc.org |

| gem-Diborylalkane Coupling | Lithiated gem-diborylalkanes | Modular approach starting from carboxylic esters. rsc.org |

Consideration of Stereocontrol in Alkyne Introduction

Achieving stereocontrol is critical when synthesizing substituted derivatives of 3,3-dimethylpent-4-ynoic acid. Advanced strategies allow for the precise arrangement of substituents around the carbon framework. A key concept is the stereo-divergent functionalization of alkynes, which enables the synthesis of either E- or Z-alkenes from the same alkyne precursor through the choice of catalyst and conditions. rsc.org

A modular strategy combining C-H activation and decarboxylative cross-coupling has been described for the net vicinal difunctionalization of alkyl carboxylic acids. pnas.orgnih.gov This sequence starts with a palladium-catalyzed asymmetric sp³ C-H activation, establishing a stereocenter. pnas.org The remaining carboxylic acid group can then be used in a subsequent decarboxylative coupling reaction to form a variety of C-C or C-X bonds, thereby introducing the alkyne moiety or other functional groups with high stereochemical fidelity. pnas.orgnih.gov This method is powerful for creating complex, stereodefined acyclic systems from simple starting materials. pnas.org

Asymmetric Synthesis of Chiral this compound Analogs

The synthesis of chiral analogs of this compound, where stereocenters are introduced at the C2 and C3 positions, is crucial for their application in the total synthesis of natural products like photosynthetic tetrapyrroles. rsc.orgrsc.orgresearchgate.net

Application of Schreiber-Modified Nicholas Reactions for Chiral Pent-4-ynoic Acid Derivatives

The Schreiber-modified Nicholas reaction is a highly effective method for the stereoselective synthesis of chiral alkyne carboxylic acids. researchgate.netsmolecule.com This reaction has been successfully applied to prepare precursors for complex molecules. For example, the synthesis of (2R,3R)-3-ethyl-2-methylpent-4-ynoic acid was achieved using this methodology. rsc.orgrsc.org The process typically involves the reaction of a chiral oxazolidinone auxiliary with a dicobalt hexacarbonyl-complexed alkyne. acs.org This approach provides excellent stereochemical control, enabling the synthesis of enantiomerically pure alkynoic acids. smolecule.comacs.org These chiral acids are valuable intermediates; for instance, they have been converted into chiral Weinreb pentynamides and subsequently into chiral hex-5-yn-2-ones, which are key building blocks for bacteriochlorophylls. rsc.orgrsc.org

Table 2: Application of Schreiber-Modified Nicholas Reaction

| Starting Material Component | Reaction Type | Product Example | Application |

|---|---|---|---|

| Chiral oxazolidinone | Nicholas-Schreiber Reaction | (2R,3R)-3-ethyl-2-methylpent-4-ynoic acid rsc.orgrsc.org | Precursor to chiral hexynones for tetrapyrrole synthesis. rsc.orgrsc.org |

| (S)-4-isopropyl-3-propionyloxazolidin-2-one | Nicholas-Schreiber Reaction | Chiral nonracemic acetylenic acids researchgate.net | Precursors for β-lactams of the carbapenem (B1253116) class. researchgate.net |

Investigation of Iron-Mediated Stereoinversion for 4-Alkynoic Acid Synthesis

Iron catalysis offers an economical and environmentally benign alternative to precious metal catalysts. An iron-mediated stereoinversion process has been developed for the synthesis of 4-alkynoic acids. rsc.org This method allows for the conversion of one stereoisomer into another, providing access to chiral compounds that may be difficult to obtain directly. In a specific example, the reaction of FeCl₃·6H₂O with a chiral precursor, (2R,3R)-1g, in THF resulted in the stereoinverted product, (2R,3S)-3-dimethylpent-4-ynoic acid (2R,3S)-3m, demonstrating the utility of iron in controlling stereochemistry. rsc.org Iron catalysts have also been employed in cascade reactions of alkynoic acids to form complex nitrogen heterocycles, showcasing their versatility. d-nb.info

Catalytic Asymmetric Methods for Related Alkynoic Scaffolds

Beyond the specific methods mentioned, a range of other catalytic asymmetric strategies have been developed for synthesizing chiral scaffolds related to alkynoic acids. Gold-catalyzed cycloisomerization of alkynoic acids represents an atom-economical route to functionalized enol lactones, which are important structural motifs and synthetic intermediates. nih.gov The efficiency of these reactions can be significantly enhanced by using engineered catalysts, such as gold nanoclusters protected by dendritic peptide thiolate ligands, which create a supramolecular reaction field. acs.org

Additionally, enantioselective halolactonizations of alkynoic and alkenoic acids have been achieved using chiral bifunctional sulfide (B99878) catalysts derived from BINOL. researchgate.net These organocatalytic methods provide a means for the kinetic resolution of racemic carboxylic acids, yielding optically active lactones. researchgate.net Such catalytic asymmetric reactions are fundamental for accessing a wide variety of chiral building blocks essential for modern organic synthesis. miun.se

Cyclization Reactions and Annulation Strategies

The proximate positioning of the carboxylic acid and the alkyne enables intramolecular reactions, providing efficient pathways to cyclic structures. These transformations are often mediated by transition metal catalysts that activate the alkyne for nucleophilic attack by the carboxylate.

The palladium-catalyzed cycloisomerization of γ-alkynoic acids is a highly effective method for synthesizing γ-alkylidene lactones. diva-portal.orguniovi.esacs.org In the case of 2,2-dimethylpent-4-ynoic acid (an alternative name for this compound), this reaction proceeds with high regioselectivity, exclusively yielding the 5-exo-dig cyclization product. diva-portal.org Various palladium-based catalytic systems, including both homogeneous and heterogeneous catalysts, have been successfully employed. uniovi.esuniovi.es

Heterogeneous catalysts are particularly noteworthy for their stability, ease of separation, and recyclability. One such system utilizes a Pd(II) catalyst supported on amino-functionalized siliceous mesocellular foam (PdII-AmP-MCF). diva-portal.orgacs.org This catalyst promotes the smooth cycloisomerization of 2,2-dimethylpent-4-ynoic acid into the corresponding lactone in excellent yield under mild conditions. diva-portal.org Another effective heterogeneous catalyst is palladium(II) oxide impregnated on magnetite (PdO–Fe₃O₄), which demonstrates high activity and selectivity in aqueous media, representing a greener chemical process. uniovi.esrsc.org These catalytic systems avoid the need for co-catalysts and can operate under aerobic conditions. uniovi.es

Table 1: Comparison of Catalytic Systems for Cycloisomerization of 2,2-Dimethylpent-4-ynoic acid

| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Source(s) |

| PdII-AmP-MCF (0.3 mol%) / Et₃N | CH₂Cl₂ | 40 | 2 h | 97 | diva-portal.org |

| PdO–Fe₃O₄ | Water | 90 | 10 min | >95 (to enol-lactone) | uniovi.es |

The introduction of a trifluoromethyl (CF₃) group into heterocyclic structures is of significant interest due to the unique properties this group imparts. A copper(I)-catalyzed tandem trifluoromethylation/cyclization of alkyne carboxylic acids provides a pathway to 5-(2,2,2-trifluoroethylidene)dihydrofuran-2(3H)-ones. ethz.ch Research has demonstrated that this reaction can be applied to substrates like this compound. ethz.ch

In a study, the reaction of this compound with an electrophilic trifluoromethyl source (1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one) in the presence of a copper(I) catalyst resulted in the formation of the desired trifluoromethylated dihydrofuranone. ethz.ch This transformation achieved yields of up to 60%, with the stereoselectivity (E/Z ratio) of the resulting exocyclic double bond being dependent on the steric bulk of the substituents on the starting material. ethz.ch Mechanistic investigations suggest the process may involve a radical mechanism. ethz.ch

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with controlled stereochemistry. rsc.orgrsc.org While this compound itself is not a direct substrate for an intramolecular Diels-Alder (IMDA) reaction, it serves as a valuable starting material for the synthesis of complex precursors that are designed to undergo such transformations. rsc.org The general strategy involves chemically modifying the ynoic acid to create a molecule containing both a diene and a dienophile.

For instance, an ynoic acid can be esterified with a diene-containing alcohol to create a suitable IMDA substrate. rsc.org Similarly, pent-4-ynoic acid has been used as a scaffold to attach a diene, creating a diene-modified nucleotide triphosphate that can participate in Diels-Alder cycloadditions for the functional tagging of DNA. nih.gov This highlights the utility of the ynoic acid framework of this compound as a foundational building block for molecules engineered for complex annulation strategies. nih.gov

Functionalization of the Alkyne Moiety

The terminal alkyne of this compound is a key site for chemical modification, allowing for the introduction of new functional groups and the construction of more complex molecular architectures through addition and coupling reactions.

Hydrofunctionalization reactions involve the addition of an H-X molecule across the carbon-carbon triple bond. For a terminal alkyne like that in this compound, these additions can theoretically proceed with two different regioselectivities.

Hydrohalogenation: The addition of hydrogen halides (H-X, where X = Cl, Br, I) to terminal alkynes typically follows Markovnikov's rule, where the halogen atom adds to the more substituted carbon of the alkyne, and the hydrogen adds to the terminal carbon. This would yield a 4-halo-3,3-dimethylpent-4-enoic acid. Anti-Markovnikov addition, placing the halogen on the terminal carbon, can be achieved under radical conditions.

Hydroamination: The addition of an N-H bond across the alkyne can also occur. Intramolecular hydroamination of related alkenylamines, catalyzed by Brønsted acids, is a known method for synthesizing pyrrolidines and piperidines. amazonaws.com While direct intermolecular hydroamination of this compound is less commonly documented, the principle of adding an amine across the alkyne represents a potential pathway for functionalization, likely requiring a metal catalyst (e.g., based on gold, copper, or iridium) to proceed efficiently.

The terminal C(sp)-H bond of this compound is sufficiently acidic to participate in a variety of metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. lucp.net This reaction forms a new carbon-carbon bond between the terminal alkyne and an sp²-hybridized carbon of an aryl or vinyl halide. mdpi.com

A key application of this reaction was demonstrated in the synthesis of bacteriochlorins, where 2,2-dimethylpent-4-ynoic acid was coupled with an α-halopyrrole in a palladium-catalyzed reaction. researchgate.net This step was crucial for constructing a lactone-pyrrole intermediate, which was further elaborated to the final macrocyclic product. researchgate.netacs.org The Sonogashira reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of a base. mdpi.com

Table 2: Example of Sonogashira Coupling with a this compound Derivative

| Alkyne Substrate | Coupling Partner | Product Type | Application | Source(s) |

| 2,2-Dimethylpent-4-ynoic acid | α-halopyrrole | Lactone-pyrrole | Synthesis of bacteriochlorins | researchgate.net |

Other coupling reactions, such as the acyl Sonogashira which couples terminal alkynes with acid chlorides, also represent viable strategies for elaborating the structure of this compound, offering a route to ynones. mdpi.com

Advanced Spectroscopic and Computational Characterization in 3,3 Dimethylpent 4 Ynoic Acid Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 3,3-Dimethylpent-4-ynoic acid. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved, providing insights into the molecular framework and connectivity.

The structural assignment of this compound begins with the analysis of its ¹H and ¹³C NMR spectra. The ¹H NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the acetylenic proton, the methylene (B1212753) protons, and the two methyl groups. The chemical shifts of these protons are influenced by their local electronic environments.

Further clarification of the molecular structure is achieved through 2D NMR experiments:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY is not expected to show correlations due to the absence of vicinal protons on adjacent carbons. The key proton signals are separated by the quaternary carbon at position 3.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the carbon signals corresponding to the methylene group (C2), the methyl groups (on C3), and the terminal alkyne (C5). The quaternary carbon (C3) and the carbonyl carbon (C1) will not show a correlation in the HSQC spectrum as they bear no protons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.edu This is particularly powerful for identifying the quaternary carbon and the carbonyl carbon. For instance, the protons of the methyl groups would show a correlation to the quaternary carbon (C3), the methylene carbon (C2), and the acetylenic carbon (C4). The methylene protons would show correlations to the carbonyl carbon (C1) and the quaternary carbon (C3).

The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized in the table below.

| Atom Number | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations (¹H → ¹³C) |

| 1 (COOH) | 10-12 (broad singlet) | 175-180 | H2 → C1 |

| 2 (CH₂) | ~2.5 (singlet) | 40-45 | H2 → C1, C3, C4 |

| 3 (C(CH₃)₂) | - | 35-40 | H(CH₃) → C2, C3, C4, C5 |

| 3' (CH₃) | ~1.3 (singlet) | 25-30 | H(CH₃) → C2, C3, C4, C5 |

| 4 (C≡CH) | - | 80-85 | H2 → C4, H5 → C4 |

| 5 (C≡CH) | ~2.0 (singlet) | 70-75 | H(CH₃) → C5, H5 → C3, C4 |

Note: Predicted chemical shift values are based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close to each other in space, irrespective of whether they are connected through bonds. uzh.ch For this compound, which is an achiral molecule, NOESY can provide insights into the preferred conformation in solution. For instance, NOE correlations might be observed between the protons of the two methyl groups and the methylene protons, as well as the acetylenic proton. The intensity of these NOE cross-peaks can be used to estimate internuclear distances, which can then be used to build a model of the molecule's three-dimensional structure and dynamics in solution. uzh.ch

Isotopic labeling, where an atom is replaced by one of its isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), is a powerful technique for elucidating reaction mechanisms. In the context of this compound research, selective ¹³C labeling at specific positions in a precursor molecule could be used to trace the pathway of these atoms during its synthesis. For example, if the carboxylic acid group is derived from a labeled cyanide, the ¹³C label would be expected at the C1 position in the final product, which can be unequivocally confirmed by ¹³C NMR. Such studies provide definitive evidence for proposed reaction pathways.

High-Resolution Mass Spectrometry for Molecular Characterization

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₇H₁₀O₂), HRMS would provide a highly accurate mass measurement of the molecular ion.

| Ion | Predicted m/z |

| [M+H]⁺ | 127.0759 |

| [M+Na]⁺ | 149.0578 |

| [M-H]⁻ | 125.0603 |

Note: These values are calculated based on the monoisotopic masses of the most abundant isotopes.

Beyond confirming the molecular formula, HRMS coupled with fragmentation techniques (MS/MS) can provide structural information. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of a water molecule, a carboxyl group, or cleavage adjacent to the quaternary center. Analyzing these fragments helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

Vibrational and Chiroptical Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure.

The most prominent and diagnostic peaks would be:

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

C-H Stretch (Alkyne): A sharp, strong absorption peak at approximately 3300 cm⁻¹ corresponding to the stretching vibration of the C-H bond of the terminal alkyne.

C≡C Stretch (Alkyne): A weak but sharp absorption band around 2120-2100 cm⁻¹ for the carbon-carbon triple bond stretch. The terminal nature of the alkyne makes this peak more likely to be observed than for an internal alkyne.

C=O Stretch (Carboxylic Acid): A very strong, sharp absorption peak in the range of 1720-1700 cm⁻¹ due to the carbonyl stretch of the carboxylic acid.

C-H Stretch (Alkanes): Absorption bands in the 3000-2850 cm⁻¹ region corresponding to the C-H stretching vibrations of the methyl and methylene groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300-2500 | Broad, Strong |

| Alkyne | C-H Stretch | ~3300 | Sharp, Strong |

| Alkyne | C≡C Stretch | 2120-2100 | Sharp, Weak |

| Carboxylic Acid | C=O Stretch | 1720-1700 | Sharp, Very Strong |

| Alkane | C-H Stretch | 3000-2850 | Medium to Strong |

The presence and positions of these key absorption bands in the IR spectrum provide conclusive evidence for the presence of the carboxylic acid and terminal alkyne functional groups within the molecular structure of this compound.

Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. spectroscopyeurope.comwikipedia.org This technique is exceptionally powerful for determining the absolute configuration (AC) of chiral molecules in solution, a crucial aspect of stereochemistry in fields like pharmaceutical development. spectroscopyeurope.com Unlike methods that require crystallization, such as X-ray crystallography, VCD provides structural information about the molecule in its solution state, which can be more representative of its state in biological systems. spectroscopyeurope.com

The process of AC determination using VCD involves a synergistic combination of experimental measurement and theoretical calculation. spectroscopyeurope.com First, the experimental VCD spectrum of one enantiomer of the target molecule, this compound, is recorded. spectroscopyeurope.com Concurrently, quantum chemical calculations, most commonly using Density Functional Theory (DFT), are employed to predict the theoretical VCD spectra for both the (R) and (S) enantiomers of the molecule. wikipedia.org The absolute configuration is then assigned by comparing the experimental spectrum with the two simulated spectra. The enantiomer whose calculated spectrum correctly matches the sign and relative intensity of the bands in the experimental spectrum is identified as the correct one. spectroscopyeurope.com

For flexible molecules like carboxylic acids, this process must account for the various possible conformations the molecule can adopt in solution. The final theoretical spectrum is a Boltzmann-averaged spectrum derived from the calculated spectra of all significantly populated conformers. spectroscopyeurope.com Furthermore, accurately modeling solute-solvent interactions and the potential for intermolecular hydrogen bonding, which can lead to dimerization in carboxylic acids, is critical for achieving a reliable match between theoretical and experimental spectra. acs.orgschrodinger.com

Table 1: Hypothetical VCD Spectral Data Comparison for (R)-3,3-Dimethylpent-4-ynoic Acid

| Experimental Frequency (cm⁻¹) | Experimental Sign | Calculated (R)-Isomer Sign | Calculated (S)-Isomer Sign | Vibrational Mode Assignment |

|---|---|---|---|---|

| 3310 | + | + | - | ≡C-H stretch |

| 2975 | - | - | + | C-H stretch (methyl) |

| 1715 | + | + | - | C=O stretch (monomer) |

| 1460 | + | + | - | CH₃ bend |

| 1290 | - | - | + | C-O stretch / O-H bend |

This table is illustrative. Actual spectral data would require experimental measurement and calculation.

Electronic Circular Dichroism (ECD) for Chiral Structure Elucidation

Electronic Circular Dichroism (ECD) is another powerful chiroptical spectroscopy method used to investigate the stereochemistry of chiral molecules. nih.gov While VCD probes vibrational transitions, ECD measures the differential absorption of circularly polarized light in the ultraviolet-visible range, which corresponds to electronic transitions. nih.govmdpi.com ECD spectroscopy is a highly sensitive technique for elucidating the three-dimensional structure of chiral compounds and is frequently used to assign absolute configurations, particularly for molecules containing chromophores. nih.gov

The application of ECD in structural analysis follows a similar comparative approach to VCD. nih.gov The experimental ECD spectrum is measured and then compared with theoretical spectra generated using quantum chemical calculations, typically Time-Dependent Density Functional Theory (TD-DFT). nih.govnih.gov The agreement between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for an unambiguous assignment of the absolute configuration. nih.gov The characteristic positive or negative peaks in an ECD spectrum, known as Cotton effects, are highly sensitive to the spatial arrangement of atoms around the chromophore. nih.govmdpi.com

For this compound, the carboxylic acid group and the carbon-carbon triple bond act as chromophores. The ECD spectrum would provide information on how the chiral center at C3 influences the electronic transitions within these groups. The technique is also valuable for assessing the enantiomeric purity of a sample. nih.govnih.gov

Table 2: Hypothetical Key Electronic Transitions and Cotton Effects for (S)-3,3-Dimethylpent-4-ynoic Acid

| Wavelength (nm) | Experimental Cotton Effect | Calculated (S)-Isomer Cotton Effect | Calculated (R)-Isomer Cotton Effect | Electronic Transition |

|---|---|---|---|---|

| ~210 | Positive (+) | Positive (+) | Negative (-) | n → π* (Carboxyl) |

This table is illustrative and represents hypothetical data for demonstrating the principle of ECD analysis.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules like this compound. researchgate.net By solving approximations of the Schrödinger equation, DFT calculations can determine the electron density distribution within a molecule, from which numerous chemical properties can be derived. researchgate.net These calculations are fundamental to predicting molecular geometry, spectroscopic properties (as used in VCD and ECD), and chemical reactivity. unibe.ch

For predicting reactivity, DFT is used to calculate key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, the spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). researchgate.net For this compound, an MEP map would show negative potential around the carboxylic oxygen atoms and the alkyne's π-system, indicating these are sites for electrophilic interaction.

Table 3: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -10.5 eV | Energy of the highest energy electrons; relates to ionization potential and electron-donating ability. |

| LUMO Energy | -0.8 eV | Energy of the lowest energy unoccupied state; relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 9.7 eV | Indicator of chemical reactivity and stability. |

Calculated at a representative theoretical level (e.g., B3LYP/6-31G). These values are for illustrative purposes.*

Conformational Analysis and Molecular Dynamics Simulations

While conformational analysis provides a static picture of stable states, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, taking into account forces between bonded and non-bonded atoms, as well as interactions with solvent molecules. iitg.ac.innih.gov An MD simulation of this compound in a solvent like chloroform (B151607) or water would reveal how the molecule tumbles, vibrates, and changes its shape. iitg.ac.in It provides crucial insights into the conformational landscape, the stability of intramolecular hydrogen bonds, and the specific interactions with the surrounding solvent, which can significantly influence reactivity and spectroscopic properties. nih.govrsc.org

Table 4: Hypothetical Conformational Analysis of this compound

| Conformer ID | Dihedral Angle (O=C-C2-C3) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| Conf-1 | ~180° (anti) | 0.00 | 75.2 |

| Conf-2 | ~65° (gauche) | 0.85 | 24.6 |

Hypothetical data calculated at 298 K. This illustrates that a molecule may exist as a mixture of conformers.

Quantum Chemical Modeling of Reaction Pathways

Quantum chemical modeling is a powerful predictive tool for elucidating the detailed mechanisms of chemical reactions. nih.gov By mapping the potential energy surface of a reacting system, these computational methods can identify the lowest energy path from reactants to products. nih.gov This involves locating and characterizing the structures of transition states—the highest energy points along the reaction coordinate—and intermediates. chemrxiv.org The calculated energy barrier (activation energy) associated with the transition state provides a quantitative measure of the reaction's kinetic feasibility. nih.gov

For this compound, quantum chemical modeling could be used to investigate its characteristic reactions, such as the electrophilic addition of reagents like HBr or Br₂ across the carbon-carbon triple bond. fiveable.melibretexts.org The mechanism for such a reaction would be modeled step-by-step, starting with the formation of a vinylic carbocation intermediate. fiveable.melibretexts.org Calculations would determine the regioselectivity of the addition (i.e., whether the electrophile adds to C4 or C5) by comparing the stabilities of the possible intermediate carbocations, in accordance with Markovnikov's rule. libretexts.org Advanced automated reaction path search methods can even be used to explore potential, unknown reaction pathways systematically. nih.govchemrxiv.org This predictive capability is invaluable for understanding reaction outcomes and designing new synthetic routes. nih.gov

Table 5: Hypothetical Calculated Activation Energies for the Addition of HBr to this compound

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) | Description |

|---|---|---|---|

| Step 1 (Markovnikov) | TS1-M | 15.2 | Formation of the more stable carbocation at C4. |

| Step 1 (Anti-Markovnikov) | TS1-AM | 22.5 | Formation of the less stable carbocation at C5. |

These values are hypothetical and serve to illustrate how computational modeling can quantify and compare different reaction pathways.

Strategic Applications in Complex Organic Synthesis and Interdisciplinary Research

Building Block for Complex Organic Molecules

The unique combination of a terminal alkyne, a gem-dimethyl group, and a carboxylic acid function makes derivatives of pent-4-ynoic acid powerful synthons for elaborate chemical structures. The alkyne provides a handle for a variety of coupling reactions, while the quaternary center imparts steric stability and conformational rigidity.

Precursors to Macrocyclic Systems (e.g., Bacteriochlorins from 2,2-Dimethylpent-4-ynoic Acid)

A significant application of this structural motif is found in the de novo synthesis of bacteriochlorins, which are stable synthetic analogs of native bacteriochlorophylls. These macrocycles are of great interest for their strong absorption in the near-infrared (NIR) region, making them valuable for applications in photomedicine and solar energy conversion.

In this context, the structural isomer 2,2-Dimethylpent-4-ynoic acid serves as a critical starting material. The gem-dimethyl group at the 2-position (alpha to the carboxyl group) is strategically essential; it locks the reduced pyrroline (B1223166) rings of the final bacteriochlorin (B1244331) macrocycle, preventing adventitious dehydrogenation and thereby ensuring the stability of the tetrahydroporphyrin core.

The synthetic strategy, developed by Lindsey and coworkers, involves a multi-step sequence that culminates in the self-condensation of a dihydrodipyrrin-acetal intermediate. The process begins with the palladium-mediated coupling of 2,2-dimethylpent-4-ynoic acid with an α-halopyrrole, which forms a key lactone-pyrrole intermediate. This is followed by methenylation and a Paal-Knorr type ring closure to yield the dihydrodipyrrin core. Subsequent functional group manipulations lead to the dihydrodipyrrin-acetal, which undergoes acid-catalyzed self-condensation to form the stable, gem-dimethyl-substituted bacteriochlorin macrocycle in yields of up to 39%.

| Synthetic Step | Key Reagents/Conditions | Purpose | Reference |

| Pd-mediated Coupling | α-halopyrrole, Pd(0) catalyst | Forms lactone-pyrrole intermediate | |

| Methenylation | Petasis reagent | Creates the methenyl bridge | |

| Ring Closure | Paal-Knorr type reaction | Forms the dihydrodipyrrin core | |

| Acetal Formation | Orthoformate, acid catalyst | Prepares the precursor for macrocyclization | |

| Self-Condensation | Acid catalyst (e.g., BF₃·OEt₂) | Forms the bacteriochlorin macrocycle |

This methodology highlights the utility of the dimethylpent-ynoic acid scaffold in providing the foundational components for complex, functional macrocyclic systems.

Synthesis of Chiral Hexynones for Photosynthetic Pigment Analogs

The synthesis of analogs of photosynthetic pigments, such as chlorophylls (B1240455) and bacteriochlorophylls, requires precise control of stereochemistry. Chiral alkynoic acids and their derivatives are valuable precursors for installing the necessary stereocenters found in the native pigments. Specifically, chiral hex-5-yn-2-ones are key building blocks for constructing the chiral pyrroline units (rings B and D) of bacteriochlorophyll (B101401) a.

Research in this area has demonstrated the conversion of chiral pent-4-ynoic acids into more complex chiral hexynones. For example, (2R,3R)-3-ethyl-2-methylpent-4-ynoic acid has been converted into its corresponding Weinreb amide. This intermediate allows for the controlled addition of various one-carbon synthons to generate a scaffold containing two stereocenters and multiple functional groups, crucial for further elaboration into photosynthetic hydroporphyrins. This established principle underscores the potential of chiral derivatives of 3,3-dimethylpent-4-ynoic acid to serve a similar role, providing access to novel chiral hexynones for the synthesis of artificial photosynthetic systems and pigment analogs.

Role in the Total Synthesis of Natural Products Incorporating Ynoic Acid Motifs

The ynoic acid motif, characterized by the combination of an alkyne and a carboxylic acid, is a versatile functional group array in the total synthesis of natural products. This motif allows for a diverse range of chemical transformations. The carboxylic acid can be readily converted into esters, amides, or other functionalities, while the terminal alkyne is a gateway to numerous carbon-carbon bond-forming reactions, such as Sonogashira, Glaser, and click reactions.

The synthesis of bacteriochlorins from 2,2-dimethylpent-4-ynoic acid is a prime example of this role. In this multi-step synthesis, the ynoic acid is not merely a passive component but an active participant in the construction of the complex target molecule. Its structural features directly translate to the stability and properties of the final product. The principles demonstrated in these syntheses are broadly applicable to other natural products containing similar structural elements.

Development of Bioactive Analogues and Probes

The structural features of this compound also make it an attractive scaffold for the development of novel bioactive molecules and chemical probes designed to interact with biological systems.

Incorporation into Peptide Mimetics (e.g., 2-Amino-3,3-Dimethylpent-4-ynoic Acid)

Non-canonical amino acids are crucial tools for creating peptide mimetics with enhanced stability, constrained conformations, and novel functionalities. 2-Amino-3,3-dimethylpent-4-ynoic acid is a synthetic amino acid that incorporates the core structure of the parent compound. Its terminal alkyne group serves as a bioorthogonal handle, meaning it can undergo specific chemical reactions in a biological environment without interfering with native biochemical processes.

This alkyne handle is particularly useful for creating "stapled" or cyclic peptides. These modifications can lock a peptide into its bioactive conformation (e.g., an α-helix), increasing its affinity for a target and protecting it from proteolytic degradation. The alkyne can react with an azide-functionalized amino acid elsewhere in the peptide sequence via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with a thiol group in a thiol-yne reaction to form the macrocycle.

| Property | Description | Application in Peptide Mimetics |

| Non-Canonical Structure | An unnatural amino acid. | Introduces novel structural diversity into peptides. |

| Terminal Alkyne | A bioorthogonal chemical handle. | Used for macrocyclization (e.g., via CuAAC or thiol-yne reactions) and for attaching probes or labels. |

| Gem-Dimethyl Group | A sterically bulky quaternary center. | Induces conformational constraint and can enhance proteolytic stability. |

The incorporation of 2-amino-3,3-dimethylpent-4-ynoic acid into peptides thus offers a powerful strategy for developing new therapeutic leads and biological probes.

Design of Functionalized Ligands and Chelators

The design of selective ligands for metal ions is critical in fields ranging from medicine to materials science. The structure of this compound contains two key features relevant to ligand design: a carboxylic acid group and a terminal alkyne.

The carboxylate group is a classic coordinating moiety for a wide range of metal ions, forming stable complexes through its oxygen donor atoms. The terminal alkyne can also participate in coordination with certain transition metals or, more versatilely, act as a point of attachment for other donor groups. Through alkyne coupling chemistry, additional coordinating atoms (e.g., nitrogen from pyridines or amines, sulfur from thiols) can be appended to the molecular framework. This allows for the construction of multidentate ligands, which can bind metal ions with high affinity and selectivity, a principle central to the design of chelators.

| Functional Group | Role in Ligation | Target Metal Ion Examples |

A comprehensive review of scientific literature and chemical databases reveals a significant lack of specific information regarding the chemical compound This compound . The vast majority of available research pertains to its structural analog, 3,3-Dimethylpent-4-enoic acid , which contains a carbon-carbon double bond (an alkene) rather than the triple bond (an alkyne) specified in the requested subject.

Due to the absence of dedicated research and data on this compound, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline. The requested sections on synthesis, chemical properties, reactivity, and strategic applications cannot be completed without published findings on this specific compound.

It is crucial to distinguish between the "-ynoic acid" (containing a triple bond) and the "-enoic acid" (containing a double bond), as their chemical reactivity and properties would differ significantly. For instance, the methyl ester of the enoic acid, methyl 3,3-dimethylpent-4-enoate, is documented as a reactant in various chemical transformations, including Heck reactions and nickel-catalyzed alkylations. pharmaffiliates.comchemicalbook.comchemicalbook.com Synthesis methods for this related compound and its amides are also described in patents, often highlighting their use as intermediates for insecticidal compounds. prepchem.comgoogle.comprepchem.comgoogle.com

However, this information is specific to the alkene-containing molecule and cannot be extrapolated to the alkyne-containing this compound. Proceeding to generate content based on the incorrect compound would be scientifically inaccurate and misleading.

Therefore, until sufficient research on This compound is published, providing a detailed article on its specific chemical characteristics and applications remains unfeasible.

Emerging Research Directions and Future Perspectives for 3,3 Dimethylpent 4 Ynoic Acid

Sustainable and Green Chemistry Approaches in Synthesis and Transformation

The development of environmentally benign and efficient chemical processes is a central theme in modern chemistry. For a molecule like 3,3-dimethylpent-4-ynoic acid, this involves reimagining its synthesis and subsequent transformations to minimize waste, reduce energy consumption, and avoid hazardous solvents.

Mechanochemistry , which utilizes mechanical force to induce chemical reactions, offers a powerful solvent-free alternative to traditional solution-based synthesis. researchgate.net This technique, often performed in a ball mill, can lead to shorter reaction times, higher yields, and access to novel chemical reactivity. researchgate.netnih.gov For alkynoic acids, mechanochemical methods could be applied to reactions such as C-C bond formation, heterocycle synthesis, and derivatization of the carboxylic acid group, significantly reducing the environmental impact by eliminating bulk solvent use. nih.gov

Flow chemistry , where reactions are conducted in continuously flowing streams through a network of tubes or microreactors, provides exceptional control over reaction parameters like temperature, pressure, and mixing. okayama-u.ac.jpnih.gov This precise control is particularly advantageous for managing highly exothermic reactions or for safely handling unstable intermediates that can be generated during transformations of the alkyne group. okayama-u.ac.jp The application of flow chemistry to the synthesis or functionalization of this compound could enable safer, more efficient, and easily scalable production processes, which is a significant advantage for potential industrial applications. mdpi.com

Table 1: Comparison of Green Chemistry Approaches for Alkynoic Acid Transformations

| Feature | Mechanochemistry | Flow Chemistry |

| Principle | Mechanical force (grinding, milling) | Continuous stream in a reactor |

| Solvent Use | Minimal to none | Used as a carrier, but often reduced volume |

| Energy Input | Mechanical | Thermal/Photochemical |

| Key Advantages | Reduced waste, shorter reaction times, unique reactivity. researchgate.net | Precise control, enhanced safety, scalability. okayama-u.ac.jpmdpi.com |

| Potential Application | Solid-state synthesis of derivatives, cycloadditions. | High-throughput optimization, safe handling of reactive intermediates. labcluster.com |

Catalysis is fundamental to developing efficient and selective transformations. For this compound, with its two distinct functional groups, the development of new catalysts is crucial for controlling which part of the molecule reacts.

Recent advances have demonstrated the utility of various transition metals in activating alkynoic acids for specific transformations. For example:

Gold (Au) Catalysis: Gold complexes are exceptionally effective at activating the alkyne moiety for intramolecular cyclization reactions. acs.org Gold catalysts can promote the cycloisomerization of γ-alkynoic acids to form valuable enol lactones under mild conditions. mdpi.com This suggests a potential pathway for converting this compound into complex heterocyclic structures.

Nickel/Copper (Ni/Cu) Catalysis: Bimetallic systems, such as those involving nickel and copper, have been developed for decarboxylative coupling reactions of alkynoic acids. acs.org This type of catalysis could enable the use of the carboxylic acid group as a handle to form new carbon-carbon bonds, transforming the alkyne-containing fragment into more complex structures. acs.org

Photoredox Catalysis: Visible-light-induced photoredox catalysis offers a mild and powerful method for generating reactive intermediates. This approach has been used for the deoxygenative alkynylation of carboxylic acids to produce ynones, which are important synthetic intermediates. rsc.org Applying this to this compound could open pathways to novel ketone derivatives.

The ongoing development of catalysts with higher turnover numbers, improved substrate scope, and the ability to operate under greener conditions will be essential for unlocking the full synthetic potential of this compound.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

For this compound, these computational tools offer several future possibilities:

Reaction Outcome Prediction: An ML model could predict the major product when the compound is subjected to a new set of reagents or catalysts, saving significant experimental time and resources. acs.org These models can analyze subtle electronic and steric factors to forecast selectivity, an often challenging aspect of organic chemistry. chemeurope.com

Condition Optimization: Bayesian optimization and other ML algorithms can efficiently navigate the complex, multi-dimensional space of reaction parameters (e.g., temperature, solvent, catalyst loading, concentration) to identify the optimal conditions for maximizing yield or selectivity in significantly fewer experiments than traditional methods. mdpi.com

Discovery of Novel Transformations: By analyzing patterns in reactivity across millions of reactions, AI tools may identify non-obvious reaction pathways or suggest unprecedented transformations for the alkyne or carboxylic acid functionalities within the molecule.

The synergy between automated robotic synthesis platforms and ML algorithms promises to create "self-driving laboratories" that can rapidly accelerate the discovery of new chemistry for molecules like this compound. beilstein-journals.org

Table 2: Role of AI/ML in the Chemistry of this compound

| AI/ML Application | Function | Potential Impact |

| Predictive Modeling | Forecasts reaction products and yields based on reactants and conditions. acs.orgrsc.org | Reduces trial-and-error experimentation; guides synthetic strategy. |

| Process Optimization | Uses algorithms (e.g., Bayesian optimization) to find optimal reaction conditions. mdpi.com | Achieves higher yields and selectivity with fewer experiments. |

| Retrosynthesis Planning | Proposes novel and efficient synthetic pathways to the target molecule or its derivatives. cas.org | Accelerates the design of complex molecules and identifies more economical routes. |

Exploration of Unexplored Reactivity Modes and Novel Transformations

The terminal alkyne in this compound is an energy-rich functional group with diverse reactivity potential beyond simple additions. rsc.org Future research is likely to focus on harnessing this potential through novel activation strategies.

C–H Activation: The terminal C–H bond of the alkyne is a site for functionalization. Transition metal-catalyzed C–H activation reactions could couple the alkyne with other molecules, providing a direct route to more complex substituted alkynes. rsc.org

Radical Cascades: The alkyne can act as a radical acceptor, initiating cascade reactions to form highly functionalized cyclic products. researchgate.net Designing transformations where a radical adds to the alkyne, followed by intramolecular cyclization and trapping, could be a powerful strategy for building molecular complexity.

Multicomponent Reactions (MCRs): Alkynes are excellent substrates in MCRs, where three or more reactants combine in a single step to form a complex product. nih.gov Developing new MCRs involving this compound would be a highly atom-economical approach to synthesizing diverse molecular scaffolds.

Frustrated Lewis Pairs (FLPs): The combination of a bulky Lewis acid and Lewis base can activate the terminal alkyne C–H bond, enabling metal-free transformations that are otherwise difficult to achieve. researchgate.net

Exploring these and other reactivity modes will undoubtedly lead to the discovery of unprecedented transformations and provide access to novel chemical structures derived from this compound.

Potential for Interdisciplinary Collaborations in Chemical Biology and Materials Science

The distinct functionalities of this compound make it an attractive building block for applications beyond traditional organic synthesis, particularly in the fields of chemical biology and materials science.

Chemical Biology: Terminal alkynes are invaluable tools in chemical biology, most notably for their use in copper-catalyzed "click chemistry." More recently, it has been shown that alkynes attached to substrate mimics can react selectively with cysteine nucleophiles in the active sites of certain enzymes, such as deubiquitinases and caspases. acs.org This finding suggests that this compound could be incorporated into peptides or other biomolecules to serve as a covalent probe or inhibitor for studying enzyme function. acs.org Its carboxylic acid provides a convenient handle for conjugation, while the dimethyl substitution may influence binding and reactivity.

Materials Science: Materials science involves the design and discovery of new materials with specific properties. acs.org The rigid, linear structure of the alkyne unit combined with the polar, hydrogen-bonding capability of the carboxylic acid makes this compound a promising monomer for creating novel polymers and functional materials. For instance, the formation of cocrystalline salts with other molecules could lead to materials with interesting solid-state packing and electronic properties. tandfonline.com Furthermore, polymerization via the alkyne or polyesterification via the carboxylic acid could lead to materials with tailored thermal, mechanical, or optical characteristics.

Future collaborations between synthetic chemists, biologists, and materials scientists will be key to realizing the full potential of this versatile chemical compound.

Q & A

Basic: What are the optimal synthetic routes for 3,3-Dimethylpent-4-ynoic acid?

Methodological Answer:

A common approach involves esterification of alkynol intermediates followed by oxidation. For example, methyl esters of structurally similar compounds (e.g., methyl 3,3-dimethyl-4-pentenoate) are synthesized via nucleophilic substitution or catalytic coupling, then hydrolyzed under acidic or basic conditions to yield carboxylic acids . Adjust reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions like polymerization of the alkyne moiety.

Key Considerations:

- Use inert atmospheres (N₂/Ar) to prevent oxidation.

- Monitor reaction progress via TLC or GC-MS to detect intermediates.

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Employ a combination of analytical techniques:

- NMR Spectroscopy : Confirm regiochemistry (e.g., alkyne position) and absence of impurities. Compare and NMR shifts with computational predictions (e.g., PubChem data for analogous compounds) .

- HPLC : Use reverse-phase chromatography with UV detection (λ = 210–220 nm) to assess purity. Calibrate against certified reference standards (e.g., 3-hydroxy fatty acids in ).

- FT-IR : Validate alkyne (C≡C stretch ~2100 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) functional groups .

Advanced: How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Methodological Answer:

If chirality is introduced (e.g., via asymmetric synthesis), use chiral stationary phases (CSPs) in HPLC (e.g., amylose- or cellulose-based columns). For example, demonstrates chiral resolution of amino acid derivatives using CSPs. Alternatively, synthesize diastereomeric salts with chiral amines (e.g., (R)- or (S)-1-phenylethylamine) and isolate via recrystallization .

Advanced: What are the potential side reactions during functionalization of this compound, and how can they be mitigated?

Methodological Answer:

- Alkyne Reactivity : The terminal alkyne may undergo Glaser coupling (dimerization) under basic or oxidative conditions. Use catalytic Cu(I) inhibitors (e.g., quinoline) or lower temperatures .

- Carboxylic Acid Reactivity : Avoid strong oxidizing agents (e.g., HNO₃) to prevent decarboxylation. Use protective groups (e.g., methyl esters) during derivatization .

Example Protocol:

For amide synthesis, activate the carboxylic acid with EDC/HOBt in dry DMF, then react with amines at 0–4°C to suppress side reactions.

Basic: What stability conditions should be prioritized for long-term storage of this compound?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N₂) at –20°C to prevent moisture absorption and thermal degradation .

- Incompatibilities : Avoid contact with strong acids/bases (risk of esterification or decarboxylation) and oxidizing agents (risk of alkyne oxidation) .

Advanced: How can computational modeling guide the design of this compound derivatives for target interactions?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry using software (e.g., Gaussian) to predict electronic properties (e.g., HOMO/LUMO levels) relevant to reactivity .

- Docking Studies : Use crystal structures of target proteins (e.g., GPR40 in ) to model binding affinities. Adjust substituents on the alkyne or carboxylic acid to enhance interactions.

Example Workflow:

Generate 3D conformers with Open Babel.

Perform molecular docking (AutoDock Vina) against a receptor.

Validate with MD simulations (GROMACS) to assess stability.

Advanced: How can researchers address contradictions in reported reactivity or spectral data for this compound?

Methodological Answer:

- Reproducibility : Replicate experiments under standardized conditions (solvent, temperature, catalyst loading).

- Data Triangulation : Cross-validate NMR/IR data with multiple instruments and labs (see ’s emphasis on methodological rigor) .

- Literature Review : Compare findings with structurally related compounds (e.g., 3-phenyl-4-hexynoic acid derivatives in ) to identify trends .

Basic: What are the toxicological profiles and handling protocols for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.